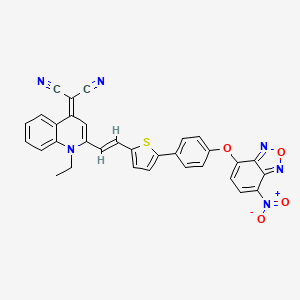

hA2A/hCA XII modulator 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

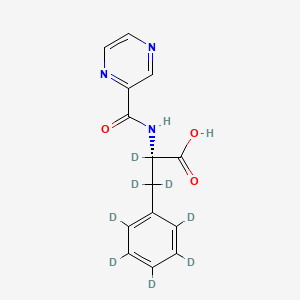

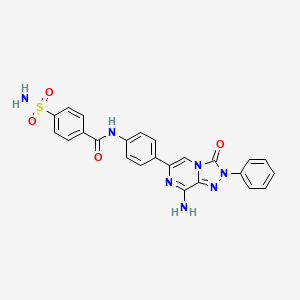

hA2A/hCA XII モジュレーター 1 は、化合物 14 としても知られており、トリアゾロピラジン誘導体です。これは、ヒトアデノシン A2A 受容体の強力なアンタゴニストであり、ヒト炭酸脱水酵素 XII の強力な阻害剤です。 この化合物は、これらの標的に対する二重の阻害作用により、がん研究において大きな可能性を示しています .

準備方法

合成経路と反応条件

hA2A/hCA XII モジュレーター 1 の合成には、トリアゾロピラジンコアの形成が含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細には公表されていません。 一般的に、トリアゾロピラジンの合成には、制御された条件下での環化反応が伴います .

工業的製造方法

hA2A/hCA XII モジュレーター 1 の工業的製造方法は、入手可能な文献には明示的に記載されていません。 通常、このような化合物は、多段階の有機合成プロセスによって製造され、そのプロセスは、ラボ規模から工業規模に拡大されます .

化学反応の分析

反応の種類

hA2A/hCA XII モジュレーター 1 は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤があります。 これらの反応の条件は、目的の特定の変換に応じて異なります .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生じることがあり、還元は化合物の還元誘導体を生じることがあります .

科学研究における用途

hA2A/hCA XII モジュレーター 1 は、以下を含むいくつかの科学研究における用途があります。

化学: アデノシン A2A 受容体と炭酸脱水酵素 XII の阻害を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスに対するその影響を理解するために、生物学的アッセイで使用されます。

医学: その二重の阻害作用によるがん治療における潜在的な治療用途について調査されています。

科学的研究の応用

hA2A/hCA XII modulator 1 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of adenosine A2A receptors and carbonic anhydrase XII.

Biology: Employed in biological assays to understand its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its dual inhibitory action.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

作用機序

hA2A/hCA XII モジュレーター 1 は、アデノシン A2A 受容体を拮抗し、炭酸脱水酵素 XII を阻害することによって効果を発揮します。アデノシン A2A 受容体は、炎症や免疫応答を含むさまざまな生理学的プロセスに関与しています。この受容体の阻害は、これらのプロセスを調節することができます。炭酸脱水酵素 XII は、pH とイオンバランスの調節に関与する酵素です。 この酵素の阻害は、これらのプロセスを阻害し、がんにおける潜在的な治療効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

hA2A/hCA IX モジュレーター: アデノシン A2A 受容体と炭酸脱水酵素 IX を標的とする別の二重阻害剤。

hA2A/hCA II モジュレーター: アデノシン A2A 受容体と炭酸脱水酵素 II を標的とする。

hA2A/hCA I モジュレーター: アデノシン A2A 受容体と炭酸脱水酵素 I を標的とする

独自性

hA2A/hCA XII モジュレーター 1 は、アデノシン A2A 受容体と炭酸脱水酵素 XII の両方に対する高い効力と選択性により、独自です。 この二重の阻害作用により、がん研究と創薬において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

hA2A/hCA IX modulator: Another dual inhibitor targeting adenosine A2A receptor and carbonic anhydrase IX.

hA2A/hCA II modulator: Targets adenosine A2A receptor and carbonic anhydrase II.

hA2A/hCA I modulator: Targets adenosine A2A receptor and carbonic anhydrase I

Uniqueness

hA2A/hCA XII modulator 1 is unique due to its high potency and selectivity for both the adenosine A2A receptor and carbonic anhydrase XII. This dual inhibitory action makes it a valuable tool in cancer research and drug discovery .

特性

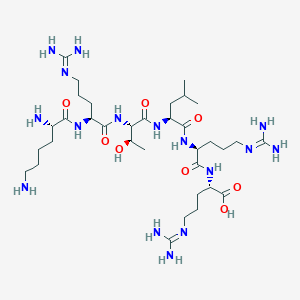

分子式 |

C24H19N7O4S |

|---|---|

分子量 |

501.5 g/mol |

IUPAC名 |

N-[4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl]-4-sulfamoylbenzamide |

InChI |

InChI=1S/C24H19N7O4S/c25-21-22-29-31(18-4-2-1-3-5-18)24(33)30(22)14-20(28-21)15-6-10-17(11-7-15)27-23(32)16-8-12-19(13-9-16)36(26,34)35/h1-14H,(H2,25,28)(H,27,32)(H2,26,34,35) |

InChIキー |

ZYILDTWBSDDXCD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)N)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)

![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)

![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)

![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)